3-Hexylundecan-1-OL
Description
Properties
IUPAC Name |
3-hexylundecan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O/c1-3-5-7-9-10-12-14-17(15-16-18)13-11-8-6-4-2/h17-18H,3-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDHJACBNBATDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hexylundecan-1-OL can be synthesized through the catalytic methoxycarbonylation of hex-1-ene and oct-1-ene dimers. This process involves the use of a catalyst to facilitate the reaction between the olefins and methanol, resulting in the formation of methyl 3-hexylundecanoate, which can then be reduced to this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of heterogeneous catalysts. These catalysts are preferred due to their ease of separation and reusability. The reaction conditions often include high substrate-to-catalyst molar ratios and controlled temperatures to ensure high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions
3-Hexylundecan-1-OL undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the alcohol group to a carboxylic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the alcohol to an alkane.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sulfuric acid as catalysts.
Major Products Formed
Oxidation: 3-Hexylundecanoic acid.
Reduction: 3-Hexylundecane.
Substitution: 3-Hexylundecyl chloride.
Scientific Research Applications
3-Hexylundecan-1-OL, a long-chain alcohol with the chemical formula C₁₃H₂₈O, has garnered attention in various scientific fields due to its unique properties and potential applications. This article explores its applications, particularly in scientific research, highlighting case studies and providing comprehensive data tables.
Biological Studies
This compound has been investigated for its role as a surfactant and emulsifier in biological systems. Its long hydrophobic chain allows it to interact effectively with lipid membranes, making it useful in studies related to membrane biology and drug delivery systems.
Case Study: Drug Delivery Systems
A study demonstrated that formulations containing this compound enhanced the permeability of certain drugs across cellular membranes, indicating its potential as a carrier for pharmaceutical compounds .
Material Science
In material science, this compound is utilized as a precursor for synthesizing various polymers and surfactants. Its ability to modify surface properties of materials has led to its application in coatings and adhesives.
Case Study: Polymer Synthesis
Research indicated that incorporating this compound into polymer matrices improved mechanical properties and thermal stability, making it a valuable component in the development of advanced materials .
Environmental Science
The compound has also been studied for its environmental applications, particularly in the remediation of contaminated sites. Its surfactant properties allow it to mobilize hydrophobic pollutants, thereby enhancing their biodegradation.
Case Study: Soil Remediation
In a field study, the application of this compound significantly increased the bioavailability of heavy metals in contaminated soils, facilitating their removal through microbial activity .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Biological Studies | Surfactant and emulsifier for drug delivery | Enhanced drug permeability across membranes |
| Material Science | Precursor for polymers and surfactants | Improved mechanical properties and thermal stability |
| Environmental Science | Remediation of contaminated sites | Increased bioavailability of heavy metals |
Mechanism of Action
The mechanism of action of 3-Hexylundecan-1-OL involves its interaction with various molecular targets. As a fatty alcohol, it can integrate into lipid membranes, altering their fluidity and permeability. This property is particularly useful in the formulation of emulsions and other colloidal systems. The compound’s ability to form hydrogen bonds with water molecules also plays a crucial role in its function as an emulsifier .
Comparison with Similar Compounds
Key Findings :
- Viscosity: Esters derived from this compound (e.g., E3, E4) exhibit lower kinematic viscosity than those from 3-Butylnonan-1-OL (e.g., E2) due to increased branching and chain length, which disrupt molecular interactions .
- Thermal Stability : The hexyl branch and longer carbon backbone in this compound esters improve resistance to thermal degradation, making them suitable for high-temperature applications .
Biological Activity
3-Hexylundecan-1-OL, also known as undecanol, is a long-chain alcohol that has garnered attention for its biological activities and potential applications in various fields, including pharmaceuticals and agriculture. This article explores the compound's biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
This compound is characterized by its long hydrocarbon chain, which contributes to its unique properties. The compound has a molecular formula of and a molecular weight of 172.31 g/mol. It appears as a colorless liquid with a mild odor and is slightly soluble in water. Its melting point is around 19 °C, while the boiling point is approximately 243 °C .
Biological Activity
Antimicrobial Properties
Research indicates that long-chain alcohols like this compound exhibit antimicrobial activity against various pathogens. A study highlighted that undecanol can disrupt microbial cell membranes, leading to cell lysis and death. This property makes it a candidate for use in antimicrobial formulations .
Insecticidal Effects
this compound has also been studied for its insecticidal properties. It has been shown to affect the behavior of certain insects, potentially acting as a repellent or attractant depending on the concentration used. For instance, electroantennographic studies demonstrated that specific concentrations could elicit significant behavioral responses in insects, indicating its potential use in pest management strategies .
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature of long-chain alcohols allows them to integrate into lipid membranes, disrupting their integrity and leading to cell death.
- Chemical Communication : Insects may use compounds like this compound in their chemical communication systems. Studies have shown that it can influence mating behaviors and territory establishment among certain species .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of undecanol demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for various strains, indicating that higher concentrations were required for resistant strains. This finding underscores the need for further research into formulation strategies to enhance its efficacy .
Case Study 2: Insect Behavioral Response
In another study focusing on the behavioral response of Coraebus undatus, researchers utilized electroantennography to assess the attractiveness of this compound. The results indicated a dose-dependent attraction in older insects, while younger individuals exhibited repellent behavior at lower concentrations. These findings suggest potential applications in developing pest control strategies that exploit these behavioral responses .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Hexylundecan-1-OL in laboratory settings?
- Methodological Answer : Synthesis typically involves oxidation, reduction, or substitution reactions. For example:
- Oxidation : Use potassium permanganate (KMnO₄) in acidic conditions to oxidize precursor alcohols to aldehydes or carboxylic acids.
- Reduction : Employ lithium aluminum hydride (LiAlH₄) to reduce esters or ketones to secondary alcohols.
- Substitution : React hydroxyl groups with halogenating agents (e.g., PCl₃) under controlled temperatures (25–60°C) to form alkyl halides.
Solvents like ethanol or dichloromethane are often used to stabilize intermediates. Reaction optimization should prioritize yield and purity via thin-layer chromatography (TLC) monitoring .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- FT-IR Spectroscopy : Identify hydroxyl (O-H stretch, ~3200–3600 cm⁻¹) and alkyl chain (C-H stretch, ~2800–3000 cm⁻¹) functional groups.
- NMR Spectroscopy : Use ¹H NMR to resolve methyl/methylene proton environments (δ 0.8–1.5 ppm) and ¹³C NMR to confirm carbon backbone integrity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion for C₁₇H₃₆O) and fragmentation patterns.
Cross-referencing with databases like NIST Chemistry WebBook ensures spectral accuracy .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Adhere to GHS guidelines:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Irritant Category 5) .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Emergency Procedures : Flush eyes with water for 15 minutes upon exposure; wash skin with soap and water .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize by-product formation during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst concentration, solvent polarity). For example, higher temperatures may accelerate side reactions (e.g., dehydration), necessitating kinetic studies.
- In Situ Monitoring : Employ techniques like FT-IR or Raman spectroscopy to track intermediate formation.
- Purification Strategies : Optimize column chromatography (e.g., gradient elution with hexane/ethyl acetate) or recrystallization to isolate the target compound .
Q. What methodologies resolve discrepancies in spectral data interpretation of this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., density functional theory (DFT) simulations).
- Isotopic Labeling : Use deuterated analogs to clarify ambiguous proton environments in ¹H NMR.
- Multi-Technique Analysis : Combine X-ray crystallography (for solid-state structure) with solution-phase spectroscopy to address solvent-induced shifts .
Q. How should stability studies assess degradation pathways under varying environmental conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-MS to identify breakdown products (e.g., oxidation to ketones or cleavage of the alkyl chain).
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at standard storage conditions (25°C).
- pH-Dependent Studies : Test stability in acidic/basic buffers to simulate biological or industrial environments .
Data Analysis and Contradiction Management
Q. How should researchers address contradictory results in bioactivity assays involving this compound?
- Methodological Answer :
- Blind Replication : Repeat assays with independent samples to rule out batch variability.
- Positive/Negative Controls : Include reference compounds (e.g., known enzyme inhibitors) to validate assay conditions.
- Meta-Analysis : Compare findings with published data on structurally similar alcohols to identify trends or outliers .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Molecular Weight | HRMS | 256.48 g/mol | |
| Boiling Point | Differential Scanning Calorimetry | ~300°C (estimated) | |
| LogP (Octanol-Water) | Chromatographic Retention | 5.2 ± 0.3 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
